

An In-depth Technical Guide to Butyl Chloromethyl Carbonate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Butyl chloromethyl carbonate*

Cat. No.: *B1283624*

[Get Quote](#)

Introduction: Unveiling a Versatile Bifunctional Reagent

Butyl chloromethyl carbonate (CAS No. 58304-98-6) is a reactive organic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis.^{[1][2]} Its utility is anchored in its bifunctional nature, featuring a reactive chloromethyl group susceptible to nucleophilic substitution and a butyl carbonate moiety. This unique structure positions it as a valuable reagent for introducing a butoxycarbonyloxymethyl group onto various substrates, a common strategy in the design of prodrugs to enhance the pharmacokinetic properties of parent drug molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in pharmaceutical research.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical reagent is paramount for scientific rigor. The nomenclature and key identifiers for **butyl chloromethyl carbonate** are summarized below.

- IUPAC Name: **butyl chloromethyl carbonate**^{[1][3]}
- CAS Number: 58304-98-6^{[1][2][3]}
- Molecular Formula: $C_6H_{11}ClO_3$ ^[2]

- Synonyms:
 - Butyl (chloromethyl) carbonate[4]
 - Carbonic acid, butyl chloromethyl ester

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is essential for its effective use in experimental design. The table below summarizes the known and predicted properties of **butyl chloromethyl carbonate**.

Property	Value	Source
Molecular Weight	166.60 g/mol	[2][3]
Monoisotopic Mass	166.03967 Da	[4]
Physical Form	Liquid	[3]
Purity	Typically $\geq 95\%$	[3]
XlogP (Predicted)	2.5	[4]
Storage Temperature	4°C	[3]

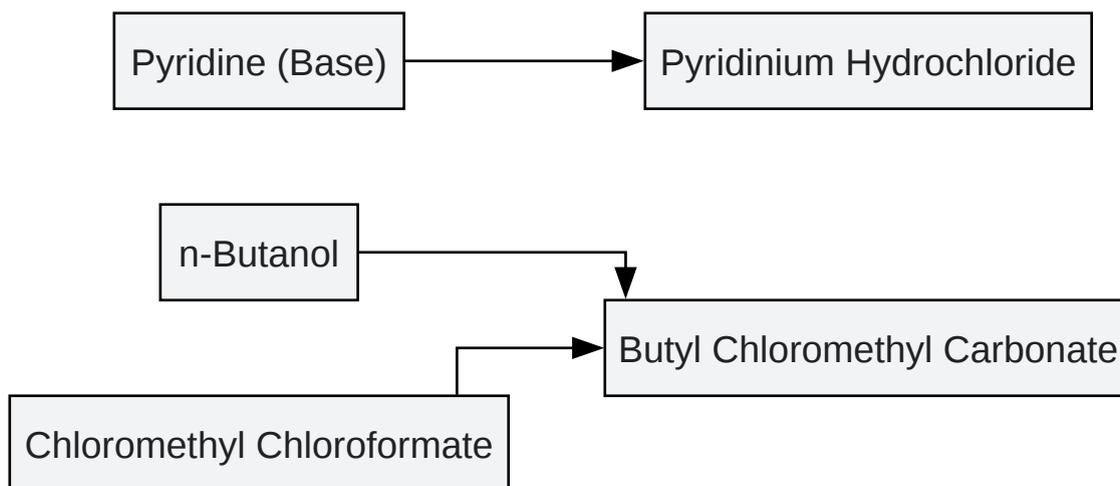
Note: Many experimental physicochemical properties such as boiling point, density, and refractive index are not readily available in published literature for this specific compound. Values for analogous compounds, such as chloromethyl methyl carbonate (Boiling Point: 139-140°C, Density: 1.303 g/cm³), suggest it is a relatively high-boiling liquid.[5][6]

Synthesis of Butyl Chloromethyl Carbonate

While specific literature detailing the synthesis of **butyl chloromethyl carbonate** is scarce, a general and reliable method can be extrapolated from procedures for analogous compounds, such as the synthesis of other chloromethyl carbonates.[7][8] The most common approach involves the reaction of an alcohol with chloromethyl chloroformate in the presence of a base.

Proposed Synthetic Pathway

The synthesis proceeds via the nucleophilic acyl substitution of chloromethyl chloroformate with n-butanol. A tertiary amine base, such as pyridine, is typically used to neutralize the hydrogen chloride byproduct.



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **butyl chloromethyl carbonate**.

General Experimental Protocol

This protocol is a representative procedure based on established methods for similar compounds and should be optimized for specific laboratory conditions.[7]

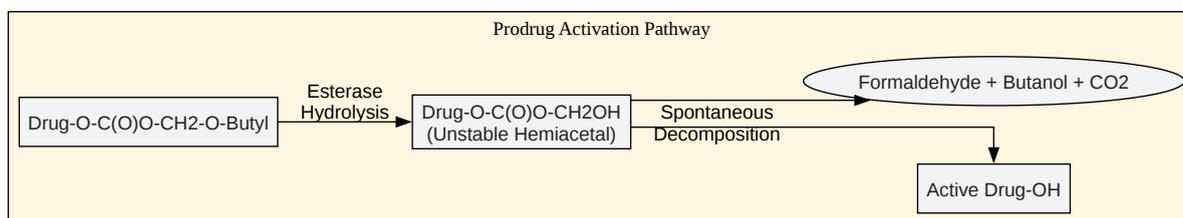
- To a stirred solution of chloromethyl chloroformate (1.0 eq) in a suitable anhydrous solvent (e.g., hexane or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C using an ice bath.
- Slowly add a solution of pyridine (1.1 eq) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0°C.
- Following the addition of pyridine, add n-butanol (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1% HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography or vacuum distillation to obtain pure **butyl chloromethyl carbonate**.

Applications in Drug Development: The Prodrug Strategy

The primary application of chloromethyl carbonates in pharmaceutical sciences is in the formation of prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or undesirable taste.

The chloromethyl carbonate group acts as a labile linker that can be attached to a nucleophilic functional group (e.g., a carboxylic acid, phenol, or amine) on a parent drug molecule. In vivo, esterases can hydrolyze the carbonate ester, leading to the release of the active drug.



[Click to download full resolution via product page](#)

Figure 2: Generalized enzymatic activation of a **butyl chloromethyl carbonate** prodrug.

A notable example of a related compound in action is chloromethyl isopropyl carbonate, which is a key intermediate in the synthesis of Tenofovir Disoproxil, an important antiretroviral drug.[9] It is highly probable that **butyl chloromethyl carbonate** can be used in a similar capacity to create novel prodrugs with potentially different release kinetics or tissue distribution due to the altered lipophilicity of the butyl group compared to an isopropyl group.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for **butyl chloromethyl carbonate** is not readily available, the following are predicted spectra based on its chemical structure.

¹H NMR (Proton NMR)

- $\delta \sim 5.7$ ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl group (-O-CH₂-Cl).
- $\delta \sim 4.2$ ppm (t, 2H): A triplet for the two protons of the methylene group attached to the carbonate oxygen (-O-CH₂-CH₂-).
- $\delta \sim 1.7$ ppm (sextet, 2H): A sextet for the two protons of the second methylene group in the butyl chain (-CH₂-CH₂-CH₃).
- $\delta \sim 1.4$ ppm (sextet, 2H): A sextet for the two protons of the third methylene group in the butyl chain (-CH₂-CH₃).
- $\delta \sim 0.9$ ppm (t, 3H): A triplet for the three protons of the terminal methyl group (-CH₃).

¹³C NMR (Carbon NMR)

- $\delta \sim 154$ ppm: Carbonyl carbon of the carbonate group (O=C(O)O).
- $\delta \sim 70$ ppm: Carbon of the chloromethyl group (-CH₂-Cl).
- $\delta \sim 68$ ppm: Carbon of the methylene group attached to the carbonate oxygen (-O-CH₂-).

- δ ~30 ppm: Carbon of the second methylene group in the butyl chain.
- δ ~19 ppm: Carbon of the third methylene group in the butyl chain.
- δ ~13 ppm: Carbon of the terminal methyl group.

Mass Spectrometry

In electron ionization mass spectrometry, **butyl chloromethyl carbonate** would be expected to fragment in a characteristic manner. The molecular ion peak $[M]^+$ at m/z 166 (for ^{35}Cl) and 168 (for ^{37}Cl) in an approximate 3:1 ratio might be observed. Common fragmentation pathways would include the loss of the butyl group, the chloromethyl group, and various neutral losses.

Safety, Handling, and Storage

Butyl chloromethyl carbonate is classified as a corrosive substance and a combustible liquid. [1][3] It is imperative to handle this reagent with appropriate safety precautions.

- GHS Classification:
 - Corrosion (Causes severe skin burns and eye damage)[1][3]
 - Combustible liquid[1][3]
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles.
 - A face shield is recommended when handling larger quantities.
 - All handling should be performed in a well-ventilated chemical fume hood.
- Handling:
 - Avoid inhalation of vapors and contact with skin and eyes.
 - Keep away from heat, sparks, and open flames.
 - Ground and bond containers when transferring material.[10]

- Storage:
 - Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
 - Keep the container tightly closed.[3]
 - Recommended storage is at 4°C under an inert atmosphere.[3]
- First Aid:
 - Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
 - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Butyl chloromethyl carbonate is a versatile, bifunctional reagent with significant potential in organic synthesis, particularly for the development of prodrugs. Its ability to introduce a butoxycarbonyloxymethyl promoiety makes it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic profiles of drug candidates. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably inferred from analogous, well-characterized chloromethyl carbonates. Adherence to strict safety protocols is essential when handling this corrosive and combustible compound. Further research into the specific applications and reaction optimizations of **butyl chloromethyl carbonate** will undoubtedly expand its utility in the field of drug development.

References

- Google Patents. (n.d.). Method for synthesizing chloromethyl isopropyl carbonate.

- PubChem. (n.d.). Chloromethyl methyl carbonate. Retrieved from [[Link](#)]
- Google Patents. (n.d.). SUBSTITUTED METHYLFORMYL REAGENTS AND METHOD OF USING SAME TO MODIFY PHYSICO-CHEMICAL AND/OR PHARMACOKINETIC PROPERTIES OF COMPOU.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Chloromethyl butyrate, 99%. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Synthesis of acyloxymethylcarbonates 3 – 5. Reagents and conditions: (a) chloromethyl chloroformate, pyridine, DCM, 0°C, 1 h; (b) RCOOCs, tetra-butyl ammonium iodide, acetonitrile, 80°C, 12 h. Retrieved from [[Link](#)]
- 1PlusChem. (n.d.). Butyl (chloromethyl) carbonate. Retrieved from [[Link](#)]
- PubChemLite. (n.d.). **Butyl chloromethyl carbonate** (C₆H₁₁ClO₃). Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. NMR Chemical Shifts of Impurities [[sigmaaldrich.com](#)]
2. 1pchem.com [[1pchem.com](#)]
3. butyl chloromethyl carbonate | 58304-98-6 [[sigmaaldrich.com](#)]
4. 35180-01-9|Chloromethyl isopropyl carbonate|BLD Pharm [[bldpharm.com](#)]
5. Chloromethyl methyl carbonate | C₃H₅ClO₃ | CID 14787050 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
6. Chloromethyl Methyl Carbonate | 40510-81-4 | Chemical Bull Pvt. Ltd. [[chemicalbull.com](#)]
7. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [[patents.google.com](#)]
8. Butyl chloroformate(592-34-7) 1H NMR spectrum [[chemicalbook.com](#)]

- 9. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Butyl Chloromethyl Carbonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283624#iupac-name-and-synonyms-for-butyl-chloromethyl-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com